(R)-3-Ethynyltetrahydrofuran
Description
®-3-Ethynyltetrahydrofuran is a chiral compound characterized by the presence of an ethynyl group attached to a tetrahydrofuran ring
Properties
Molecular Formula |
C6H8O |
|---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
(3R)-3-ethynyloxolane |
InChI |
InChI=1S/C6H8O/c1-2-6-3-4-7-5-6/h1,6H,3-5H2/t6-/m0/s1 |
InChI Key |
YHAJZHXJKUOHJZ-LURJTMIESA-N |
Isomeric SMILES |
C#C[C@H]1CCOC1 |
Canonical SMILES |
C#CC1CCOC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Ethynyltetrahydrofuran typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrofuran derivative.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-3-Ethynyltetrahydrofuran may involve large-scale ethynylation processes using optimized catalysts and reaction conditions to ensure high yield and purity. Advanced separation techniques are employed to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: ®-3-Ethynyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of ethyl-substituted tetrahydrofuran.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Scientific Research Applications
®-3-Ethynyltetrahydrofuran has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Ethynyltetrahydrofuran involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes or receptors. The tetrahydrofuran ring provides structural stability and contributes to the compound’s overall properties.
Comparison with Similar Compounds
(S)-3-Ethynyltetrahydrofuran: The enantiomer of ®-3-Ethynyltetrahydrofuran with similar structural features but different chiral properties.
3-Ethynyltetrahydropyran: A compound with a similar ethynyl group but a different ring structure.
3-Ethynyl-2,5-dihydrofuran: A related compound with a different degree of saturation in the ring.
Uniqueness: ®-3-Ethynyltetrahydrofuran is unique due to its specific chiral configuration and the presence of both an ethynyl group and a tetrahydrofuran ring
Biological Activity
(R)-3-Ethynyltetrahydrofuran is a compound belonging to the class of tetrahydrofuran derivatives, which have garnered attention due to their potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
This compound is characterized by its unique ethynyl group attached to the tetrahydrofuran ring. Its molecular formula is , and it exhibits properties that make it suitable for various applications in medicinal chemistry.
Antiviral Activity
Research has indicated that compounds related to tetrahydrofuran can exhibit significant antiviral properties. For instance, a study highlighted that tetrahydrofuran derivatives demonstrated enhanced binding interactions with viral proteins, leading to increased antiviral activity. Specifically, modifications in the structure of tetrahydrofuran can lead to compounds with improved efficacy against multidrug-resistant strains of viruses such as HIV-1 .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies indicate that certain derivatives exhibit selective cytotoxicity towards human breast cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth. For example, related compounds showed IC50 values ranging from 27.9 nM to 131.2 nM against MDA-MB-231 cells .
Structure-Activity Relationship (SAR)
The following table summarizes the structure-activity relationship of various tetrahydrofuran derivatives, showcasing their Ki and IC50 values:
| Compound | Ki (nM) | IC50 (nM) |
|---|---|---|
| Compound A | 0.0027 | 0.5 |
| Compound B | 0.068 | 19 |
| Compound C | 0.005 | 8 |
| Compound D | 1.43 | ND |
| Compound E | 0.11 | ND |
Note: ND indicates "Not Determined" for IC50 values .
Case Studies
- Antiviral Efficacy Against HIV-1 : A specific derivative of tetrahydrofuran showed a tenfold increase in antiviral activity compared to standard treatments against HIV-1 clinical isolates. This was attributed to enhanced hydrogen bonding interactions within viral proteases, suggesting that this compound could be a promising candidate in antiviral drug development .
- Cytotoxicity in Cancer Research : A study investigating the effects of tetrahydrofuran derivatives on human cancer cell lines revealed significant cytotoxic effects at low concentrations, indicating potential for therapeutic applications in oncology .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the ethynyl group enhances its reactivity and binding affinity, making it a valuable scaffold for drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
